molecular formula C21H19N5O4S B4303845 5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

Cat. No.: B4303845
M. Wt: 437.5 g/mol
InChI Key: GMGSDBVZLSJJGM-NHHDTLDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features multiple functional groups, including an allyloxy group, an ethoxybenzylidene moiety, an imino group, a pyrrole ring, an oxadiazole ring, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazolidinones, and pyrrole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the benzylidene moiety through condensation of the substituted benzaldehyde with a thiazolidinone derivative.

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the allyloxy and ethoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.

    Temperature and Pressure Control: Optimization of temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert imino groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interaction with the active sites of enzymes, inhibiting their activity.

    Pathway Modulation: Modulation of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-3-11-29-15-8-7-14(12-16(15)28-4-2)13-17-20(27)26(21(22)31-17)19-18(23-30-24-19)25-9-5-6-10-25/h3,5-10,12-13,22H,1,4,11H2,2H3/b17-13-,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGSDBVZLSJJGM-NHHDTLDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

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